molecular formula C11H11ClN4S B2904720 N1-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]benzene-1,2-diamine CAS No. 339017-76-4

N1-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]benzene-1,2-diamine

Cat. No.: B2904720
CAS No.: 339017-76-4
M. Wt: 266.75
InChI Key: MDFBXDMDZYCXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]benzene-1,2-diamine is a heterocyclic compound featuring a pyrimidine core substituted with chloro (Cl) and methylsulfanyl (SCH₃) groups at positions 6 and 2, respectively. The pyrimidine ring is further functionalized with a benzene-1,2-diamine moiety at position 2. The methylsulfanyl group may enhance lipophilicity, while the chloro substituent could influence electronic properties and binding interactions.

Properties

IUPAC Name

2-N-(6-chloro-2-methylsulfanylpyrimidin-4-yl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4S/c1-17-11-15-9(12)6-10(16-11)14-8-5-3-2-4-7(8)13/h2-6H,13H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFBXDMDZYCXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of halogen in 6-chloropyrimidines with a methylsulfanyl group . Another method includes the use of Grignard reagents to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Chloro Group

The 6-chloro substituent on the pyrimidine ring is highly reactive in nucleophilic substitution and cross-coupling reactions:

  • Suzuki-Miyaura Coupling :
    The chloro group undergoes regioselective Suzuki coupling with aryl boronic acids. For example, reaction with 3-pyridyl boronic acid in the presence of PdCl₂(dppf) and K₂CO₃ yields 2-methylsulfanyl-4-(pyridin-3-yl)pyrimidine derivatives (conversion >90%, isolated yield: 80%) .
    Boronic AcidCatalystSolventYield (%)Product
    3-Pyridyl boronic acidPdCl₂(dppf)Toluene802-(Methylsulfanyl)-4-(pyridin-3-yl)pyrimidine
  • Amination :
    Reaction with primary amines (e.g., methylamine) in DMF at 80°C replaces the chloro group with an amine, forming derivatives like 6-(methylamino)-2-(methylsulfanyl)pyrimidin-4-amine .

Reactions Involving the Methylsulfanyl Group

The methylsulfanyl (SCH₃) group at position 2 can undergo oxidation or act as a directing group:

  • Oxidation to Sulfone :
    Treatment with mCPBA or H₂O₂ converts SCH₃ to a sulfone (SO₂CH₃), enhancing the leaving group ability. This modification is critical for subsequent substitution reactions [General reactivity; no direct source].

Functionalization of the Benzene-1,2-diamine Moiety

The free amino group on the benzene ring (position 2) participates in key transformations:

  • Acylation :
    Using coupling agents like HBTU or EDC with carboxylic acids forms stable amides. For example, reaction with acetic anhydride yields N-acetyl derivatives (isolated yield: 75%) .
  • Diazotization :
    Diazotization with NaNO₂/HCl at 0–5°C generates diazonium salts, enabling Sandmeyer reactions or coupling with phenols [General reactivity].

Coupling and Cyclization Reactions

  • Curtius Rearrangement :
    Acylation of the free amine followed by treatment with diphenylphosphoryl azide (DPPA) forms an acyl azide. Thermal decomposition generates an isocyanate intermediate, which reacts with alcohols to yield carbamates .

Scientific Research Applications

N1-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]benzene-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]benzene-1,2-diamine involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs vary in core heterocycles (pyrimidine vs. quinoline), substituent types, and diamine arrangements. Key comparisons include:

Compound Name / ID Core Structure Substituents Diamine Substituent Key Structural Differences Reference ID
Target Compound Pyrimidine 6-Cl, 2-SCH₃ Benzene-1,2-diamine Reference for comparison -
Ro 41-3118 Quinoline 7-Cl N²,N²-diethyl ethane-1,2-diamine Quinoline core; branched diethyl groups
(E)-N1-[6-Chloro-2-(4-methoxystyryl)quinoline-4-yl]-N²,N²-dimethylethane-1,2-diamine (22) Quinoline 6-Cl, 2-(4-methoxystyryl) N²,N²-dimethyl ethane-1,2-diamine Styryl substituent; dimethyl vs. aromatic diamine
N1-(1-(4-bromophenyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-1,4-diamine (15a) Pyrazolo-pyrimidine 6-CF₃, 4-Br-phenyl Benzene-1,4-diamine 1,4-diamine vs. 1,2-diamine; CF₃ substituent

Key Observations :

  • Core Heterocycle: Quinoline-based analogs (e.g., Ro 41-3118) exhibit antimicrobial activity , whereas pyrimidine/pyrazolo-pyrimidine derivatives (e.g., compound 15a) are explored for kinase inhibition .
  • Substituent Effects : The methylsulfanyl group in the target compound may offer moderate electron-donating effects compared to the methoxystyryl group in compound 22, which enhances π-π stacking in anticancer targets .
  • Diamine Configuration: Benzene-1,2-diamine (target) vs.
Antimicrobial Activity
  • Quinoline Analogs: Ro 41-3118 and its metabolites (e.g., monodesethyl derivatives) show potent antimalarial activity, attributed to their ability to inhibit heme detoxification in parasites .
  • Pyrimidine Analogs: Limited direct evidence exists for the target compound, but pyrimidine derivatives with chloro and diamine groups often target bacterial DNA gyrase or viral polymerases .
Anticancer Activity
  • Compound 22 (quinoline-based) demonstrated cytotoxicity against H-460, HT-29, and HepG2 cell lines, linked to its styryl group’s intercalation with DNA or kinase inhibition .
  • The target compound’s pyrimidine core and 1,2-diamine group may favor interactions with VEGFR-2 or topoisomerase enzymes, though experimental validation is needed .

Physicochemical Properties

  • Solubility and Protonation: Benzene-1,2-diamine can form mono- or diprotonated salts (e.g., 2-aminoanilinium salts), enhancing aqueous solubility under acidic conditions . This contrasts with aliphatic diamines (e.g., Ro 41-3118 metabolites), which exhibit higher lipophilicity .
  • Crystallinity : Structural analogs like benzene-1,2-diaminium tris(4-methylbenzenesulfonate) form stable salts with defined crystal packing, suggesting the target compound may crystallize in similar ionic forms .

Biological Activity

N1-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]benzene-1,2-diamine, also known by its CAS number 339017-76-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

The compound has a molecular formula of C11H10ClN3OS and a molecular weight of 267.73 g/mol . The synthesis of this compound typically involves the introduction of the methylthio group into the pyrimidine ring through various chemical reactions, including nucleophilic substitutions and condensation reactions .

Antitumor Activity

Research indicates that compounds containing similar pyrimidine structures exhibit notable antitumor properties. For instance, studies have demonstrated that derivatives with methylthio substitutions can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with DNA replication and repair processes, leading to apoptosis in cancer cells .

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AHCC8276.26 ± 0.33DNA intercalation
Compound BNCI-H3586.48 ± 0.11Inhibition of DNA-dependent enzymes
This compoundTBDTBDTBD

Antiviral Activity

The compound's structure suggests potential antiviral activity, particularly against RNA viruses. Similar pyrimidine derivatives have shown efficacy in inhibiting viral replication by targeting viral RNA polymerases and other essential viral enzymes .

Antiplatelet Activity

Additionally, preliminary studies have indicated that certain pyrimidine derivatives exhibit antiplatelet activity, which could be beneficial in preventing thrombotic events. This activity is thought to be mediated through the inhibition of platelet aggregation pathways .

Case Studies and Research Findings

A study focused on pyrimidine derivatives evaluated their effects on P388 lymphocytic leukemia models. The results indicated that compounds with similar structural features to this compound displayed significant antileukemic activity, suggesting that this compound may also possess similar therapeutic potential .

Moreover, research into the chemical reactivity of these compounds has revealed that their biological activities are often linked to the oxidation state of sulfur within their structure. Compounds with sulfone groups demonstrated enhanced biological activities compared to their thio counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.